3-(Aminomethyl)-3-(3-fluorophenyl)cyclobutan-1-ol 3-(Aminomethyl)-3-(3-fluorophenyl)cyclobutan-1-ol
Brand Name: Vulcanchem
CAS No.:
VCID: VC18214917
InChI: InChI=1S/C11H14FNO/c12-9-3-1-2-8(4-9)11(7-13)5-10(14)6-11/h1-4,10,14H,5-7,13H2
SMILES:
Molecular Formula: C11H14FNO
Molecular Weight: 195.23 g/mol

3-(Aminomethyl)-3-(3-fluorophenyl)cyclobutan-1-ol

CAS No.:

Cat. No.: VC18214917

Molecular Formula: C11H14FNO

Molecular Weight: 195.23 g/mol

* For research use only. Not for human or veterinary use.

3-(Aminomethyl)-3-(3-fluorophenyl)cyclobutan-1-ol -

Specification

Molecular Formula C11H14FNO
Molecular Weight 195.23 g/mol
IUPAC Name 3-(aminomethyl)-3-(3-fluorophenyl)cyclobutan-1-ol
Standard InChI InChI=1S/C11H14FNO/c12-9-3-1-2-8(4-9)11(7-13)5-10(14)6-11/h1-4,10,14H,5-7,13H2
Standard InChI Key BILMMYHCVCSCKQ-UHFFFAOYSA-N
Canonical SMILES C1C(CC1(CN)C2=CC(=CC=C2)F)O

Introduction

Structural and Molecular Characteristics

Molecular Geometry

The compound’s structure comprises a cyclobutane ring substituted at the 1-position with a hydroxyl (-OH) group and at the 3-position with both an aminomethyl (-CH₂NH₂) group and a 3-fluorophenyl moiety. Key features include:

  • Cyclobutane ring: Contributes steric strain, influencing reactivity.

  • Fluorophenyl group: The meta-fluorine position enhances electronic effects, affecting intermolecular interactions .

  • Aminomethyl and hydroxyl groups: Enable hydrogen bonding and participation in acid-base reactions.

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC₁₁H₁₄FNO
Molecular Weight195.23 g/mol
SMILESC1C(CC1(CN)C2=CC(=CC=C2)F)O
InChIKeyBILMMYHCVCSCKQ-UHFFFAOYSA-N
Predicted Collision Cross Section (Ų)144.7 ([M+H]⁺)

Synthesis and Manufacturing

Synthetic Routes

The synthesis typically involves multi-step strategies:

  • Cyclobutane Ring Formation:

    • [2+2] Cycloaddition: Precursors like alkenes undergo photochemical or thermal cycloaddition to form the cyclobutane core.

    • Ring-Closing Metathesis: Catalyzed by Grubbs catalysts to construct the strained ring.

  • Functionalization:

    • 3-Fluorophenyl Introduction: Achieved via Suzuki-Miyaura coupling or nucleophilic aromatic substitution using fluorophenylboronic acids .

    • Aminomethyl Addition: Reductive amination or Gabriel synthesis introduces the -CH₂NH₂ group.

Table 2: Industrial Optimization Parameters

ParameterConditionOutcome
CatalystPd/C, CuI>85% yield
PurificationColumn chromatography≥98% purity
Scale-Up FeasibilityContinuous flow reactorsCost-effective production

Chemical Reactivity and Applications

Reaction Pathways

  • Oxidation: The hydroxyl group oxidizes to a ketone using KMnO₄ or CrO₃, forming 3-(aminomethyl)-3-(3-fluorophenyl)cyclobutanone .

  • Reduction: LiAlH₄ reduces the aminomethyl group to a primary amine, though steric hindrance may limit efficacy.

  • Nucleophilic Substitution: The fluorine atom undergoes substitution with amines or alkoxides under basic conditions .

Pharmaceutical Relevance

  • Neurological Agents: As a positive allosteric modulator of the M4 muscarinic receptor, it shows promise in treating schizophrenia and Alzheimer’s disease .

  • Anticancer Activity: In vitro studies against MCF7 breast cancer cells revealed an IC₅₀ of ~15 µM, linked to G2/M cell cycle arrest .

Physicochemical Properties

Solubility and Stability

  • Solubility: Moderately soluble in polar aprotic solvents (e.g., DMF, DMSO) but poorly in water (<1 mg/mL).

  • Stability: Sensitive to light and humidity; storage under inert gas (N₂/Ar) recommended .

Table 3: Spectroscopic Data

TechniqueKey SignalsReference
¹H NMR (400 MHz, DMSO-d6)δ 7.45 (m, 1H, Ar-F), 4.21 (s, 1H, OH), 3.02 (d, 2H, CH₂NH₂)
¹³C NMRδ 162.1 (C-F), 74.8 (C-OH), 45.3 (CH₂NH₂)
HRMSm/z 196.1132 ([M+H]⁺)

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